molecular formula C17H20O2Si B078134 Ethyl (diphenylmethylsilyl)acetate CAS No. 13950-57-7

Ethyl (diphenylmethylsilyl)acetate

Cat. No. B078134
CAS RN: 13950-57-7
M. Wt: 284.42 g/mol
InChI Key: MFIAJOGCRUYZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (diphenylmethylsilyl)acetate is a chemical compound that belongs to the family of silyl esters. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic chemistry, drug discovery, and material science.

Mechanism Of Action

The mechanism of action of Ethyl (diphenylmethylsilyl)acetate is not well understood. However, it is believed that it acts as a nucleophile in various reactions, leading to the formation of new compounds. Moreover, it can act as a protecting group for carboxylic acids and alcohols, preventing unwanted reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Ethyl (diphenylmethylsilyl)acetate. However, it has been reported to exhibit low toxicity, making it a safe reagent for laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl (diphenylmethylsilyl)acetate in laboratory experiments is its versatility. It can be utilized as a reagent for the synthesis of various compounds and as a protecting group for carboxylic acids and alcohols. Moreover, it exhibits low toxicity, making it a safe reagent to handle. However, one of the limitations of using Ethyl (diphenylmethylsilyl)acetate is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of Ethyl (diphenylmethylsilyl)acetate in scientific research. One potential application is in the synthesis of new drug candidates. Ethyl (diphenylmethylsilyl)acetate can be utilized as a building block for the preparation of potential drug candidates with enhanced pharmacological properties. Moreover, it can be used in the preparation of functionalized surfaces and coatings for various applications, including sensors and biomedical devices. Furthermore, the development of new synthetic routes for the preparation of Ethyl (diphenylmethylsilyl)acetate could lead to cost-effective production, making it more accessible for laboratory experiments.
Conclusion
In conclusion, Ethyl (diphenylmethylsilyl)acetate is a versatile reagent that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Ethyl (diphenylmethylsilyl)acetate holds promise for the synthesis of new compounds and the preparation of functionalized surfaces and coatings for various applications.

Synthesis Methods

The synthesis of Ethyl (diphenylmethylsilyl)acetate involves the reaction of diphenylmethyllithium with ethyl chloroacetate followed by the addition of trimethylsilyl chloride. The resulting product is ethyl (diphenylmethylsilyl)acetate, which can be purified through column chromatography.

Scientific Research Applications

Ethyl (diphenylmethylsilyl)acetate has been extensively used in scientific research, particularly in organic chemistry. It has been utilized as a reagent for the synthesis of various compounds, including α,β-unsaturated esters, β-keto esters, and α,β-unsaturated ketones. Moreover, it has been employed as a protecting group for carboxylic acids and alcohols. In drug discovery, Ethyl (diphenylmethylsilyl)acetate has been utilized as a building block for the synthesis of potential drug candidates. It has also been used in material science for the preparation of functionalized surfaces and coatings.

properties

CAS RN

13950-57-7

Product Name

Ethyl (diphenylmethylsilyl)acetate

Molecular Formula

C17H20O2Si

Molecular Weight

284.42 g/mol

IUPAC Name

ethyl 2-[methyl(diphenyl)silyl]acetate

InChI

InChI=1S/C17H20O2Si/c1-3-19-17(18)14-20(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3,14H2,1-2H3

InChI Key

MFIAJOGCRUYZQO-UHFFFAOYSA-N

SMILES

CCOC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.